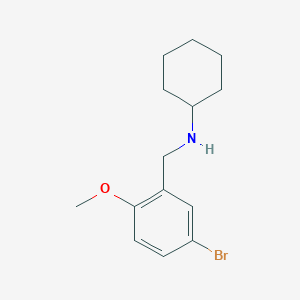

N-(5-bromo-2-methoxybenzyl)cyclohexanamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWDMHRKKZPDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355114 | |

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353779-26-7 | |

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(5-bromo-2-methoxybenzyl)cyclohexanamine (CAS 353779-26-7)

[1]

Executive Summary

N-(5-bromo-2-methoxybenzyl)cyclohexanamine (CAS 353779-26-7) represents a high-value pharmacophore scaffold in medicinal chemistry. Structurally characterized by a secondary amine linking a lipophilic cyclohexyl ring and a halogenated anisole moiety, this compound serves as a critical intermediate in the synthesis of complex bioactive molecules. Its utility lies in its dual-functional nature : the secondary amine offers a nucleophilic handle for diversification (acylation, alkylation), while the aryl bromide provides an electrophilic site for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide delineates the physicochemical profile, validated synthetic protocols, and functional applications of this compound, designed to support researchers in lead optimization and library synthesis.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The compound is a secondary benzylamine. The 5-bromo-2-methoxy substitution pattern is particularly relevant for developing ligands targeting G-protein coupled receptors (GPCRs) and kinases, where the methoxy group often functions as a hydrogen bond acceptor and the bromine allows for the extension of the molecule into hydrophobic pockets.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 353779-26-7 |

| Molecular Formula | C₁₄H₂₀BrNO |

| Molecular Weight | 298.22 g/mol |

| Exact Mass | 297.0728 |

| SMILES | COC1=C(CNC2CCCCC2)C=C(Br)C=C1 |

| InChI Key | Predicted based on structure: IJIBRSFAXRFPPN-UHFFFAOYSA-N (Base structure) |

| Physical State | Typically isolated as a viscous oil or low-melting solid (Free Base); White crystalline solid (HCl Salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free Base) |

| pKa (Predicted) | ~9.5 (Secondary Amine) |

Synthetic Methodology: Reductive Amination[6][14]

The most robust route to CAS 353779-26-7 is the reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclohexylamine . This "one-pot" protocol minimizes side reactions and maximizes yield by using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine over the aldehyde.

Reaction Scheme

The synthesis proceeds via the formation of a hemiaminal, followed by dehydration to an imine, which is then irreversibly reduced to the target amine.

Figure 1: One-pot reductive amination workflow.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 10 mmol scale batch.

-

Imine Formation:

-

In a 100 mL round-bottom flask, dissolve 5-bromo-2-methoxybenzaldehyde (2.15 g, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

-

Add Cyclohexylamine (1.09 g, 11 mmol, 1.1 equiv) dropwise.

-

Observation Check: The solution may turn slightly yellow or cloudy as the imine forms and water is generated. Stir at room temperature for 30–60 minutes.

-

Validation: TLC (20% EtOAc/Hexane) should show consumption of the aldehyde.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equiv) in 3 portions over 15 minutes.

-

Note: STAB is preferred over NaBH₄ because it does not reduce the aldehyde starting material, preventing the formation of the benzyl alcohol byproduct.

-

Stir the suspension vigorously at room temperature for 4–12 hours.

-

-

Workup & Isolation:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.

-

Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organics, wash with Brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate in vacuo to yield the crude oil.

-

-

Purification:

-

If high purity is required, convert to the HCl salt: Dissolve crude oil in minimal Et₂O, cool to 0°C, and add 2M HCl in Et₂O. Filter the white precipitate.

-

Alternatively, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Functional Applications & Reactivity Map

This molecule is not just an endpoint; it is a divergent intermediate . Its value in drug discovery comes from its ability to grow in multiple dimensions.

Reactivity Logic

-

Vector A (Nitrogen): The secondary amine is nucleophilic. It allows for the attachment of polar "warheads" or linkers via acylation (amides), sulfonylation (sulfonamides), or reductive alkylation (tertiary amines).

-

Vector B (Aryl Bromide): The C-Br bond is a handle for Palladium-catalyzed cross-coupling. This allows the introduction of biaryl systems (Suzuki), alkynes (Sonogashira), or other amines (Buchwald).

Figure 2: Divergent synthesis pathways from the core scaffold.

Biological Relevance

The structure mimics the "lipophilic amine" pharmacophore found in:

-

Bromhexine Derivatives: Mucolytics and protease inhibitors often feature halogenated benzylamines.

-

Kinase Inhibitors: The 2-methoxy-5-bromo motif is a common fragment in Type II kinase inhibitors, where the methoxy group interacts with the hinge region or gatekeeper residues.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.3–7.4 (d, 1H): Aromatic proton at C6 (meta to Br).

-

δ 7.2–7.3 (dd, 1H): Aromatic proton at C4.

-

δ 6.7–6.8 (d, 1H): Aromatic proton at C3 (ortho to OMe).

-

δ 3.80 (s, 3H): Methoxy singlet (-OCH₃).

-

δ 3.75 (s, 2H): Benzylic methylene (-CH₂-N).

-

δ 2.4–2.5 (m, 1H): Methine proton of cyclohexyl ring (N-CH).

-

δ 1.0–1.9 (m, 10H): Cyclohexyl methylene protons.

-

-

Mass Spectrometry (ESI+):

-

m/z: 298.0/300.0 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).

-

Safety & Handling (Operational Integrity)

While specific toxicological data for this CAS is limited, standard safety protocols for halogenated benzylamines must be observed.

-

Hazards: Likely a skin and eye irritant (H315, H319).[3] As a secondary amine, it may be corrosive or sensitizing.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates over time.

-

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

BOC Sciences. "this compound Product Page." BOC Sciences Catalog. Accessed 2026.[4]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 90684 (5-Bromo-2-methoxybenzaldehyde)." PubChem. Accessed 2026.[4] Link

-

Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011, 54(10), 3451-3479. Link

Chemical Structure & Utility Guide: N-(5-bromo-2-methoxybenzyl)cyclohexanamine

[1][2][3]

Executive Summary

N-(5-bromo-2-methoxybenzyl)cyclohexanamine (CAS: 353779-26-7) is a secondary amine scaffold characterized by a halogenated anisole core linked to a lipophilic cyclohexyl ring.[][2] In medicinal chemistry, this structure serves as a critical "privileged fragment" for exploring G-Protein Coupled Receptor (GPCR) ligands, Sigma-1 receptor modulators, and ROR

Its utility lies in the 5-bromo-2-methoxy substitution pattern, which offers orthogonal functionalization vectors: the bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space, while the methoxy group functions as a hydrogen bond acceptor, influencing metabolic stability and receptor binding kinetics.

Part 1: Structural Anatomy & Physicochemical Properties

Molecular Architecture

The molecule comprises three distinct pharmacophoric domains:

-

The Lipophilic Anchor: A cyclohexyl ring providing bulk tolerance and hydrophobic interaction (van der Waals contacts) within receptor pockets.

-

The Linker: A secondary amine (

) that is predominantly protonated at physiological pH (7.4), serving as a key ionic interaction point (salt bridge) with aspartate or glutamate residues in target proteins. -

The Electronic Core: A 2-methoxy-5-bromobenzyl moiety.[][3][2][4][5] The ortho-methoxy group induces a specific steric twist, preventing planarity, while the meta-bromine provides a halogen-bonding site and a handle for late-stage diversification.

Key Physicochemical Data

-

Molecular Formula:

[2] -

Molecular Weight: 298.22 g/mol

-

Exact Mass: 297.0728

-

Predicted pKa (Base): ~9.8 (Secondary amine)

-

LogP (Predicted): ~3.9 (High lipophilicity due to cyclohexyl and bromo groups)

-

H-Bond Donors: 1 (Amine NH)

-

H-Bond Acceptors: 2 (Amine N, Methoxy O)

-

Rotatable Bonds: 4

Pharmacophore Visualization

The following diagram illustrates the functional domains responsible for the molecule's biological interactions.

Part 2: Synthetic Methodology

The synthesis of this compound is most efficiently achieved via Reductive Amination . This protocol is preferred over direct alkylation due to the suppression of over-alkylation (tertiary amine formation).

Reaction Protocol

Objective: Synthesize this compound from 5-bromo-2-methoxybenzaldehyde.

Reagents:

-

Precursor A: 5-Bromo-2-methoxybenzaldehyde (1.0 eq)[4]

-

Precursor B: Cyclohexanamine (1.1 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

) (1.5 eq) -

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Catalyst: Acetic Acid (AcOH) (1-2 drops, catalytic)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 5-bromo-2-methoxybenzaldehyde in DCE. Add cyclohexanamine and catalytic AcOH. Stir at Room Temperature (RT) for 2 hours under

atmosphere. Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl forms a hemiaminal, which dehydrates to form the imine (Schiff base). -

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

portion-wise. Allow the reaction to warm to RT and stir overnight (12h). Note: STAB is mild and selective for imines over aldehydes, minimizing direct reduction of the starting material. -

Quench & Workup: Quench with saturated aqueous

. Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over -

Purification: If necessary, purify via flash column chromatography (SiO

, Hexane:EtOAc gradient) or recrystallize the HCl salt from Ethanol/Ether.

Synthesis Pathway Diagram

Part 3: Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals.

Proton NMR ( H NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integral | Assignment | Diagnostic Feature |

| 7.45 | Doublet (d, J=2.5 Hz) | 1H | Ar-H (C6) | Meta-coupling to H4; Deshielded by Br. |

| 7.32 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Coupling to H3 and H6. |

| 6.75 | Doublet (d, J=8.8 Hz) | 1H | Ar-H (C3) | Ortho to Methoxy (shielded). |

| 3.82 | Singlet (s) | 3H | Characteristic Methoxy peak. | |

| 3.78 | Singlet (s) | 2H | Ar- | Benzylic methylene; shifts downfield if salt form. |

| 2.45 | Multiplet (m) | 1H | N- | Methine proton of cyclohexyl ring. |

| 1.90 - 1.05 | Multiplets | 10H | Cyclohexyl | Characteristic aliphatic envelope. |

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

-

Isotope Pattern: The presence of a single Bromine atom results in a characteristic 1:1 doublet ratio for the M and M+2 peaks (

and -

Fragmentation: Loss of the cyclohexyl group or cleavage at the benzylic position are common fragmentation pathways in MS/MS.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is a high-value fragment because it adheres to the "Rule of Three" (MW < 300, H-donors

-

Sigma Receptors (

): N-substituted benzylamines are classic pharmacophores for Sigma-1 receptors, involved in neuroprotection and pain modulation. -

ROR

Inverse Agonists: The 5-bromo-2-methoxybenzyl motif appears in patent literature (e.g., WO2019063748) as a critical binding element for retinoic acid receptor-related orphan receptors.

Synthetic Utility (The "Handle")

The 5-bromo position is not merely structural; it is a functional handle.

-

Suzuki Coupling: Reaction with aryl boronic acids yields biaryl systems (e.g., extending the scaffold to reach distal receptor pockets).

-

Buchwald-Hartwig Amination: Substitution of the bromine with heterocycles (morpholine, piperazine) modulates solubility and metabolic clearance.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning / Irritant.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen). The free base effectively absorbs

from air to form carbamates; storage as the HCl salt is recommended for stability.

References

-

Benchchem. (2024). This compound Product Sheet. Retrieved from

-

BOC Sciences. (2024). Compound 353779-26-7 Technical Data. Retrieved from

-

World Intellectual Property Organization. (2019). Patent WO2019063748A1: ROR-gamma Inhibitors. Retrieved from

-

European Patent Office. (2010). Patent EP2145873A1: Compounds with activity that protects against toxins. Retrieved from

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for described synthesis).

Sources

- 2. This compound, CasNo.353779-26-7 BOC Sciences United States [bocscichem.lookchem.com]

- 3. EP2145873A1 - New compounds with activity that protects against the action of toxins and viruses in intracellular action mode - Google Patents [patents.google.com]

- 4. CN105658643B - Idoæå¶å - Google Patents [patents.google.com]

- 5. EP0628559A1 - Pyrimidine compounds and their use as pharmaceuticals - Google Patents [patents.google.com]

molecular weight and formula of C14H20BrNO

Technical Analysis & Characterization Profile: C₁₄H₂₀BrNO Content Type: Technical Whitepaper / Methodological Guide Subject: Molecular Characterization, Isotopic Analysis, and Structural Validation of Brominated Organic Scaffolds.

Executive Summary

This technical guide provides a rigorous analysis of the chemical formula C₁₄H₂₀BrNO . While this formula corresponds to multiple potential structural isomers—most notably 2-bromo-N-(2-phenylethyl)hexanamide (PubChem CID 110839551) and various substituted phenyl-alkyl-amides—it serves here as a primary case study for the characterization of halogenated New Chemical Entities (NCEs).

For drug development professionals, the presence of the bromine atom introduces unique mass spectrometric signatures (the "A+2" isotopic pattern) and specific metabolic considerations (lipophilicity modulation). This guide details the exact physicochemical properties, theoretical isotopic distributions, and a self-validating protocol for structural elucidation.

Physicochemical Data Profile

The following data represents the calculated values for C₁₄H₂₀BrNO based on IUPAC atomic weights and standard isotopic abundances.

Table 1: Quantitative Molecular Specifications

| Parameter | Value | Technical Note |

| Molecular Formula | C₁₄H₂₀BrNO | 14 Carbon, 20 Hydrogen, 1 Bromine, 1 Nitrogen, 1 Oxygen |

| Average Molecular Weight | 298.22 g/mol | Weighted average of all natural isotopes.[1] Used for molarity calculations. |

| Monoisotopic Mass | 297.0728 Da | Calculated using ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br. Critical for HRMS. |

| Heavy Isotope Mass (M+2) | 299.0708 Da | Calculated using ⁸¹Br. |

| Exact Mass Difference | 1.9979 Da | The precise delta between the ⁷⁹Br and ⁸¹Br isotopologues. |

| Element Composition | C (56.39%), H (6.76%), Br (26.80%), N (4.70%), O (5.37%) | High bromine mass fraction significantly impacts density and lipophilicity. |

Isotopic Analysis & Mass Spectrometry Logic

In the analysis of C₁₄H₂₀BrNO, the defining feature is the bromine atom. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio (50.69% vs 49.31%) [1].

The "Twin Peak" Signature

When analyzing this compound via LC-MS (Liquid Chromatography-Mass Spectrometry), researchers must not look for a single molecular ion peak. Instead, the spectrum will display a doublet separated by 2 mass units with nearly equal intensity.

-

Peak A (M): 297.07 m/z (containing ⁷⁹Br)

-

Peak B (M+2): 299.07 m/z (containing ⁸¹Br)

Critical Validation Rule: If the mass spectrum of your synthesized C₁₄H₂₀BrNO sample does not exhibit this 1:1 doublet intensity, the sample is either not brominated or has undergone dehalogenation.

Diagram 1: MS Decision Logic for Halogenated NCEs

The following decision tree outlines the logic for confirming the presence of Bromine in the C₁₄H₂₀BrNO scaffold.

Figure 1: Automated logic flow for validating the brominated moiety using Mass Spectrometry isotopic distribution.

Structural Isomerism & Elucidation

The formula C₁₄H₂₀BrNO is chemically ambiguous. It represents a "chemical space" rather than a single entity. In drug discovery, distinguishing between isomers is vital for IP protection and target affinity.

Common Isomeric Classes

-

Alpha-Bromoamides: (e.g., 2-bromo-N-(2-phenylethyl)hexanamide)

-

Structure: A fatty acid chain (hexanamide) with a bromine at the alpha position, coupled to a phenethylamine.

-

Application: Often investigated as intermediates in peptide synthesis or as protease inhibitors.

-

-

Brominated Phenethylamines:

-

Structure: A core benzene ring substituted with bromine, with a long alkyl chain on the nitrogen or the alpha-carbon.

-

Application: Psychoactive research chemicals (though C14 is unusually heavy for this class, which typically centers around C10-C11 like 2C-B).

-

Differentiation Protocol (NMR)

To confirm the specific isomer (e.g., distinguishing an N-alkylated amide from a ring-brominated amine), ¹H NMR is required.

-

Scenario A (Alpha-Bromoamide): Look for a triplet or doublet of doublets around 4.2–4.5 ppm (the alpha-proton next to Br and C=O).

-

Scenario B (Ring Bromination): Look for the aromatic region (6.5–7.5 ppm). A para-substituted ring will show a distinct pair of doublets (AA'BB' system), whereas an ortho/meta substitution will show complex splitting.

Experimental Protocol: Synthesis & Purification Verification

Objective: Synthesize and validate a C₁₄H₂₀BrNO derivative (specifically 2-bromo-N-(2-phenylethyl)hexanamide) to demonstrate the workflow.

Safety: Brominated compounds can be lachrymators and skin irritants. Work in a fume hood.

Step-by-Step Methodology

-

Acylation (Coupling):

-

React 2-phenylethylamine (1.0 eq) with 2-bromohexanoyl bromide (1.1 eq) in Dichloromethane (DCM) at 0°C.

-

Base: Use Triethylamine (1.2 eq) to scavenge HBr.

-

Mechanism: Nucleophilic acyl substitution. The amine attacks the carbonyl carbon, displacing the acyl bromide.

-

-

Quench & Wash:

-

Quench with 1M HCl (removes unreacted amine).

-

Wash organic layer with saturated NaHCO₃ (neutralizes acid) and Brine.

-

-

Drying & Concentration:

-

Dry over anhydrous MgSO₄. Filter and rotary evaporate to yield crude oil.

-

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Hexane:Ethyl Acetate (gradient 90:10 to 70:30).

-

Target: C₁₄H₂₀BrNO elutes later than non-polar impurities due to the amide dipole.

-

Diagram 2: Synthesis & Validation Workflow

This workflow illustrates the transformation from raw materials to the validated C₁₄H₂₀BrNO entity.

Figure 2: Synthetic pathway for the generation of the amide isomer of C₁₄H₂₀BrNO.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110839551, 2-bromo-N-(2-phenylethyl)hexanamide. Retrieved from [Link]

-

Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

-

University of Missouri Mass Spectrometry Facility. Calculating Exact Masses and Isotopic Distributions. Retrieved from [Link]

Sources

N-(5-bromo-2-methoxybenzyl)cyclohexanamine solubility data

An In-Depth Technical Guide on the Solubility Profile & Characterization of N-(5-bromo-2-methoxybenzyl)cyclohexanamine (CAS 353779-26-7).

Executive Summary

This compound (CAS: 353779-26-7) is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical intermediates, particularly in the development of mucolytic agents (analogous to Bromhexine derivatives) and bioactive ligands.

This guide provides a comprehensive analysis of its physicochemical properties, focusing on its solubility profile. Given the compound's lipophilic nature and basic functionality, its solubility is highly pH-dependent. This document outlines the theoretical solubility matrix, experimental protocols for precise determination, and the mechanistic principles governing its dissolution behavior.

Chemical Identity & Physicochemical Properties

Understanding the molecular structure is the first step in predicting solubility behavior. The molecule consists of a lipophilic cyclohexyl ring and a substituted benzyl ring linked by a secondary amine.

| Property | Data / Prediction |

| Chemical Name | This compound |

| CAS Number | 353779-26-7 |

| Molecular Formula | C₁₄H₂₀BrNO |

| Molecular Weight | 298.22 g/mol |

| Functional Groups | Secondary Amine, Aryl Bromide, Aryl Ether (Methoxy) |

| pKa (Predicted) | ~9.2 – 9.8 (Basic amine) |

| LogP (Predicted) | ~4.2 – 4.5 (Highly Lipophilic) |

| Physical State | Solid (Low melting point) or Viscous Oil (Free base) |

Structural Analysis (DOT Visualization)

The following diagram illustrates the key structural motifs influencing solubility: the hydrophobic domains (Cyclohexyl, Aryl-Br) vs. the ionizable center (Secondary Amine).

Caption: Structural decomposition of this compound highlighting hydrophobic and ionizable regions.

Solubility Profile

The solubility of this compound is governed by the Henderson-Hasselbalch equation . As a secondary amine, it exists in equilibrium between its neutral (lipophilic) form and its protonated (hydrophilic) cationic form.

3.1. Aqueous Solubility (pH Dependent)

-

pH < 7.0 (Acidic): The amine is protonated (

). Solubility is HIGH (> 10 mg/mL). It readily forms salts (e.g., Hydrochloride, Hydrobromide) which are water-soluble. -

pH > 9.0 (Basic): The amine is deprotonated (Neutral Free Base). Solubility is VERY LOW (< 0.1 mg/mL) due to the dominance of the hydrophobic cyclohexyl and bromo-methoxy-benzyl groups.

3.2. Organic Solvent Solubility

The neutral free base is highly soluble in organic solvents of medium-to-low polarity.

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (> 100 mg/mL) | Dipole-dipole interactions; "Like dissolves like" for lipophilic amines. |

| Polar Aprotic | DMSO, DMF | High (> 50 mg/mL) | Strong solvation of the polar amine/ether groups. |

| Alcohols | Methanol, Ethanol | High (> 30 mg/mL) | Hydrogen bonding with the amine and ether oxygen. |

| Ethers | THF, Diethyl Ether | Moderate - High | Good compatibility with the lipophilic backbone. |

| Alkanes | Hexane, Heptane | Moderate | Soluble, but polarity of the amine may reduce solubility compared to DCM. |

| Water (Neutral) | Water (pH 7) | Insoluble (< 0.1 mg/mL) | Hydrophobic effect dominates. |

Experimental Determination Protocols

Since specific batch-to-batch solubility can vary (polymorphism, purity), researchers must empirically determine solubility. The following protocols are the industry standard for characterizing lipophilic amines.

4.1. Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard for determining equilibrium solubility.

Reagents Required:

-

Solvents (Buffer pH 1.2, pH 7.4, Methanol, DMSO)

-

0.45 µm PTFE Syringe Filters

Workflow:

-

Preparation: Add excess solid compound (~5-10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate (shake or stir) at 25°C for 24–48 hours.

-

Separation: Centrifuge or filter the suspension to remove undissolved solid.

-

Quantification: Analyze the filtrate using HPLC-UV (see Section 4.2).

-

Calculation:

4.2. HPLC-UV Quantification Method

A generic HPLC method suitable for this secondary amine:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA) to ensure amine protonation and good peak shape.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring absorption) or 280 nm.

-

Flow Rate: 1.0 mL/min.

4.3. Solubility Workflow Diagram

Caption: Step-by-step workflow for the thermodynamic determination of solubility.

Implications for Research & Development

5.1. Synthesis & Purification

-

Reaction Solvent: Use Dichloromethane (DCM) or THF for coupling reactions involving this amine. These solvents ensure complete dissolution of the free base.

-

Purification (Acid-Base Extraction):

-

Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).

-

Wash with 1M HCl . The amine will protonate and partition into the aqueous layer (leaving non-basic impurities in the organic layer).

-

Basify the aqueous layer with NaOH (pH > 11). The amine will precipitate or oil out.

-

Extract back into organic solvent.

-

5.2. Biological Screening

-

Stock Solutions: Prepare 10 mM or 20 mM stock solutions in 100% DMSO .

-

Assay Buffer: When diluting into aqueous assay buffers (e.g., PBS pH 7.4), ensure the final concentration does not exceed the solubility limit (likely < 100 µM) to avoid precipitation. If precipitation occurs, use a co-solvent (e.g., 5% DMSO) or lower the pH slightly if the assay permits.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bromhexine (Structural Analog). Retrieved from [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pH-dependent solubility protocols).

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for pKa/LogP based solubility prediction).

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine - C14H20BrNO | CSSB00015184532 [chem-space.com]

- 3. EOS MedChem Stock List-S102 : eos_siennaのblog [eos-sienna.blog.jp]

- 4. CAS ç»å½å·ï¼353779-26-7ï¼ N-(5-溴-2-ç²æ°§åºèåº)ç¯å·±èº, æ´å¤ä¿¡æ¯ã [chemblink.com]

An In-depth Technical Guide to the Safe Handling of N-(5-bromo-2-methoxybenzyl)cyclohexanamine for Research Applications

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for the novel research compound, N-(5-bromo-2-methoxybenzyl)cyclohexanamine. As this molecule is primarily intended for laboratory use and a specific Safety Data Sheet (SDS) is not publicly available, this document synthesizes critical safety information from the known hazards of its precursor molecules: 5-bromo-2-methoxybenzaldehyde and cyclohexylamine. This approach, rooted in established principles of chemical safety, allows for a robust and cautious estimation of the potential risks. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound.

Predicted Hazard Profile and Classification

This compound is synthesized via reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclohexylamine. The toxicological and safety profile of the final product is therefore significantly influenced by the properties of these precursors.

-

Cyclohexylamine Precursor: This starting material is a flammable, corrosive liquid that is toxic upon dermal contact or ingestion.[1][2][3] It is known to cause severe skin burns and eye damage and is also classified as a reproductive toxin, suspected of damaging fertility.[1][2][3][4]

-

5-Bromo-2-methoxybenzaldehyde Precursor: This solid aldehyde is classified as harmful if swallowed and is an irritant to the skin and eyes.[5][6]

Inferred Profile for this compound: Based on these precursors, it is prudent to treat this compound as a compound with, at a minimum, the following potential hazards:

-

Acute Toxicity (Oral, Dermal): Likely harmful or toxic if swallowed or absorbed through the skin.

-

Skin Corrosion/Irritation: High potential to be corrosive or a severe irritant to the skin.

-

Serious Eye Damage/Irritation: High potential to cause serious and potentially irreversible eye damage.

-

Reproductive Toxicity: Potential to be a reproductive hazard.

A summary of the GHS classifications for the precursors is provided below. The final product should be handled with the assumption that it carries similar, if not identical, risks.

| Hazard Classification | Cyclohexylamine[1][3] | 5-Bromo-2-methoxybenzaldehyde[6] | Predicted for Final Product |

| Flammable Liquid | Category 3 | Not Applicable (Solid) | Handle as a combustible solid |

| Acute Toxicity, Oral | Category 4 (Harmful) | Category 4 (Harmful) | Assume Category 4 or higher |

| Acute Toxicity, Dermal | Category 3 (Toxic) | No Data | Assume Category 3 |

| Skin Corrosion/Irritation | Category 1B (Causes severe burns) | Category 2 (Irritant) | Assume Category 1B |

| Serious Eye Damage | Category 1 (Causes serious damage) | Category 2 (Irritant) | Assume Category 1 |

| Reproductive Toxicity | Category 2 (Suspected) | No Data | Assume Category 2 |

Engineering Controls and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent control measures are mandatory to minimize exposure.

Engineering Controls: The Primary Barrier

All work involving this compound, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particulates and vapors. Ensure the sash is maintained at the lowest practical height and that work is conducted at least 6 inches inside the hood.

Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE protocol is non-negotiable. The selection of specific PPE is based on the severe corrosive and toxic hazards inherited from the cyclohexylamine precursor.

-

Hand Protection: Double-gloving is required. Use a pair of nitrile gloves as the primary layer, ensuring they are inspected for defects before use.[3]

-

Eye Protection: Tightly-fitting chemical safety goggles are mandatory.[3] A face shield must also be worn over the goggles to protect against splashes, especially when handling solutions.[3]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure the material is appropriate for handling corrosive and potentially flammable materials.

-

Respiratory Protection: While the use of a fume hood is the primary control, for any non-routine procedures where aerosol or dust generation is possible (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

The following diagram illustrates the logical workflow for ensuring adequate protection when handling the compound.

Caption: Workflow for Safe Handling and PPE Usage.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a practical example of applying the safety principles outlined above.

Objective: To safely prepare a 10 mM stock solution of this compound (Molecular Weight: 312.25 g/mol ) in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Spatula

-

Weigh paper or weigh boat

-

Class A volumetric flask (e.g., 10 mL)

-

Pipettes

-

Vortex mixer

-

Appropriate waste container

Procedure:

-

Preparation: Before starting, ensure your chemical fume hood is operational and you are wearing the full required PPE (lab coat, double nitrile gloves, goggles, and face shield).

-

Weighing:

-

Place a weigh boat on the analytical balance and tare it.

-

Carefully weigh out 31.23 mg of this compound.

-

Perform this task deep within the fume hood to contain any dust.

-

-

Solubilization:

-

Carefully transfer the weighed solid into the 10 mL volumetric flask.

-

Using a pipette, add approximately 7-8 mL of anhydrous DMSO to the flask.

-

Cap the flask securely and vortex until the solid is completely dissolved. Visual inspection is key.

-

-

Final Dilution:

-

Once dissolved, carefully add DMSO to the 10 mL mark on the volumetric flask.

-

Cap and invert the flask several times to ensure the solution is homogeneous.

-

-

Storage and Labeling:

-

Waste Disposal:

-

Dispose of the weigh boat, pipette tips, and any contaminated gloves in a designated solid chemical waste container.

-

Rinse the spatula and volumetric flask with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) and dispose of the rinsate in the liquid hazardous waste container.[1]

-

Emergency Procedures

Accidents can happen despite the best precautions. Rapid and correct response is critical.

Spill Response

-

Minor Spill (in fume hood):

-

Alert others in the immediate area.

-

Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to soak up the spill.

-

Wipe the area clean with a suitable solvent.

-

Place all contaminated materials in a sealed bag and dispose of it in the solid hazardous waste.

-

-

Major Spill (outside fume hood):

-

Evacuate the lab immediately.

-

Alert your institution's Environmental Health & Safety (EH&S) department.

-

Do not attempt to clean it up yourself.

-

Exposure Response

The following decision tree outlines the immediate actions required following personal exposure.

Caption: Decision Tree for Emergency Exposure Response.

Physical and Chemical Properties

While experimental data for the final product is scarce, the properties of the precursors provide useful context.

| Property | Cyclohexylamine | 5-Bromo-2-methoxybenzaldehyde |

| CAS Number | 108-91-8[8][9] | 25016-01-7[5][6][10] |

| Molecular Formula | C₆H₁₃N[3][9] | C₈H₇BrO₂[10] |

| Appearance | Colorless to pale yellow liquid[2] | White to yellow solid[10] |

| Odor | Fishy, amine-like[1][2] | No Data |

| Boiling Point | 134.5 °C[2][9] | Not Applicable |

| Melting Point | -17.7 °C[2][9] | 116-119 °C[6] |

| Flash Point | 27 - 28 °C (Closed Cup)[1][2] | Not Applicable |

Conclusion

This compound is a research compound that demands respect and careful handling. By understanding the significant hazards posed by its precursors—particularly the corrosivity, toxicity, and reproductive risks associated with cyclohexylamine—researchers can implement the stringent engineering controls, PPE protocols, and emergency procedures necessary to work with this molecule safely. Adherence to the guidelines presented in this document is paramount for ensuring the well-being of laboratory personnel.

References

- Cyclohexylamine - SAFETY DATA SHEET. (2009, September 22).

- SAFETY DATA SHEET - Cyclohexylamine. (2022, February 16). Nexchem Ltd.

- 3 - SAFETY DATA SHEET. (2009, September 22).

- CYCLOHEXYLAMINE FOR SYNTHESIS. (2022, March 21). Loba Chemie.

- Cyclohexylamine CAS No 108-91-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

- SAFETY DATA SHEET - 5-Bromo-2-methoxybenzaldehyde. (2014, September 5). Fisher Scientific.

- 5-Bromo-2-methoxybenzaldehyde, 98+%. Thermo Scientific Chemicals.

- 5-Bromo-2-methoxybenzaldehyde 99%. Sigma-Aldrich.

- Chemical Properties of Cyclohexylamine (CAS 108-91-8). Cheméo.

- Cyclohexylamine. Wikipedia.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. nexchem.co.uk [nexchem.co.uk]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-溴-2-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Cyclohexylamine (CAS 108-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 10. A19396.14 [thermofisher.com]

Methodological & Application

Application Note: Selective Synthesis of Secondary Amines via Sodium Triacetoxyborohydride (STAB)

Executive Summary

The formation of secondary amines is a cornerstone transformation in medicinal chemistry, serving as a critical step in the synthesis of pharmacophores. While catalytic hydrogenation and sodium cyanoborohydride (NaCNBH₃) have historically been utilized, they suffer from functional group incompatibility and high toxicity, respectively.

This guide details the application of Sodium Triacetoxyborohydride (STAB) , a mild, hydride-donating reagent that exhibits superior selectivity for iminiums over carbonyls.[1][2] This protocol is designed to provide high-yielding, mono-alkylated products with minimal side reactions (such as bis-alkylation or direct reduction of the carbonyl).

Mechanistic Principles & Selectivity

To optimize this reaction, one must understand why STAB is selective. Unlike Sodium Borohydride (NaBH₄), which aggressively reduces aldehydes and ketones, STAB is sterically crowded and electron-deficient due to the three acetoxy groups.

-

Electronic Effect: The electron-withdrawing acetoxy groups stabilize the Boron-Hydrogen bond, decreasing the hydridic character and nucleophilicity of the hydride.

-

Steric Effect: The bulky acetoxy groups hinder the approach to the carbonyl carbon but allow attack on the planar, positively charged iminium ion formed in situ.

-

The "Proton Switch": STAB does not require strong acid catalysis (unlike NaCNBH₃). The acetoxy groups can facilitate proton transfer, or the reaction can be run in the presence of Acetic Acid (AcOH) to accelerate iminium formation without quenching the hydride.

Visualization: Reaction Pathway

The following diagram illustrates the preferential reduction of the iminium species over the carbonyl substrate.

Figure 1: Kinetic preference of STAB for the Iminium ion over the Carbonyl group.

Critical Parameters & Optimization

Before beginning, select the appropriate solvent and stoichiometry based on your substrate's solubility and reactivity.

Table 1: Solvent & Stoichiometry Selection Guide

| Parameter | Standard Conditions | Green / Alternative | Notes |

| Solvent | 1,2-Dichloroethane (DCE) | Ethyl Acetate (EtOAc) or 2-MeTHF | DCE is the "gold standard" for rate; EtOAc is a greener alternative but may require longer reaction times [1]. |

| Reagent Equiv. | 1.3 – 1.5 equiv. | 1.1 – 1.2 equiv. | Use slight excess of STAB to account for moisture sensitivity. |

| Amine Equiv. | 1.0 – 1.1 equiv. | 1.2 – 1.5 equiv. | Use excess amine if the carbonyl is valuable; use excess carbonyl if the amine is the limiting reagent. |

| Additives | None | Acetic Acid (1.0 eq) | Add AcOH if reaction stalls (catalyzes imine formation). Essential for ketones. |

| Temperature | 20–25 °C | 0–40 °C | Heating is rarely required and may promote side reactions. |

Experimental Protocols

Protocol A: Standard Procedure (DCE/DCM)

Best for: Valuable substrates, small-scale discovery, and difficult-to-dissolve compounds.

Reagents:

-

Carbonyl compound (1.0 mmol)

-

Primary Amine (1.0 - 1.1 mmol)

-

Sodium Triacetoxyborohydride (1.4 mmol, 297 mg)

-

Solvent: DCE (anhydrous preferred), 5 mL

-

Optional: Glacial Acetic Acid (1.0 mmol, 60 µL)

Step-by-Step:

-

Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Carbonyl compound and the Amine in DCE.

-

Expert Tip: If the amine is a salt (e.g., R-NH₂·HCl), add 1.0 eq of Triethylamine (TEA) to free-base it in situ before adding STAB.

-

-

Imine Formation (Optional but Recommended for Ketones): Stir for 15–30 minutes. If using a ketone, add the Acetic Acid at this stage.[1]

-

Reduction: Add the solid STAB in one portion. The reaction may bubble slightly (H₂ evolution).

-

Monitoring: Stir at room temperature under Nitrogen. Monitor by LCMS or TLC.

-

Quench: Once starting material is consumed, quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to destroy borate complexes.

-

Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Green Chemistry Procedure (EtOAc)

Best for: Process chemistry, scale-up, and avoiding chlorinated solvents.

Modifications:

-

Solvent: Replace DCE with Ethyl Acetate (EtOAc).

-

Note: STAB is less soluble in EtOAc, so the reaction will proceed as a suspension. This is normal.

-

Procedure: Follow Protocol A, but ensure vigorous stirring to maintain suspension uniformity. Reaction times may be 20–30% longer.

Troubleshooting & Decision Logic

Use the following workflow to troubleshoot stalled reactions or impurity profiles.

Figure 2: Troubleshooting logic for common reaction failures.

Common Issues:

-

"The reaction is stuck at 50% conversion."

-

Cause: Equilibrium favors the hemiaminal or hydrolysis.

-

Fix: Add 1.0 equivalent of Acetic Acid or Magnesium Sulfate (MgSO₄) to sequester water and drive imine formation.

-

-

"I see bis-alkylation (Tertiary Amine)."

-

Cause: The product secondary amine is more nucleophilic than the starting primary amine (common with aldehydes).

-

Fix: Use a stepwise approach: Pre-form the imine in MeOH for 1 hour, then add NaBH₄ (or STAB), or simply increase the equivalents of the primary amine to statistically favor mono-alkylation.

-

Safety & Handling (E-E-A-T)

-

Toxicity: While safer than NaCNBH₃, STAB is still a hydride donor. It releases Hydrogen gas (H₂) upon contact with water or acid. Perform all quenching in a fume hood.

-

Solvents: DCE is a suspected carcinogen and highly toxic. Use Protocol B (EtOAc) whenever possible to align with Green Chemistry principles [2].

-

Storage: STAB is moisture sensitive.[5][6] Store in a desiccator. If the white powder turns "gooey" or smells strongly of acetic acid before use, it has decomposed and will not yield accurate stoichiometry.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4]

-

McGonagle, F. I. , MacDougall, D. S., Musolino, S. F., & Sneddon, H. F. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165.

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2][3] Journal of the American Chemical Society, 93(12), 2897-2904.

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

Technical Application Note: Strategic Functionalization of N-(5-bromo-2-methoxybenzyl)cyclohexanamine

Executive Summary

This guide details the protocols for diversifying the aryl bromide moiety of N-(5-bromo-2-methoxybenzyl)cyclohexanamine (1) . This scaffold is a privileged pharmacophore in GPCR ligand and kinase inhibitor discovery. The primary synthetic challenge is the presence of the nucleophilic secondary amine, which can poison Palladium catalysts or participate in competing N-arylation events.

This application note presents two distinct workflows:

-

The Robust Route (Protection-Dependent): Guarantees high yields and purity for scale-up.

-

The Direct Route (Chemoselective): Utilizes advanced precatalysts for rapid library generation without protection steps.

Strategic Analysis: The "Free Amine" Challenge

The substrate contains two reactive centers: the electrophilic aryl bromide (C-Br) and the nucleophilic secondary amine (N-H) .

Mechanistic Risks

-

Catalyst Poisoning: The free secondary amine can bind to the open coordination site of Pd(II) species, forming stable bis-amine complexes that arrest the catalytic cycle (off-cycle resting states).

-

Self-Arylation (Oligomerization): In Buchwald-Hartwig conditions, the substrate's own amine can react with the aryl bromide of another molecule, leading to polymerization.

-

Chemoselectivity: When coupling with external nucleophiles, the internal amine competes, requiring highly selective catalysts.

Decision Matrix

| Requirement | Recommended Strategy | Catalyst System |

| Scale-up (>5g) | Route A: Protection | Pd(dppf)Cl₂ / Pd(PPh₃)₄ |

| Library Synthesis (<50mg) | Route B: Direct | XPhos Pd G4 / RuPhos Pd G4 |

| C-N Coupling | Route A: Protection | RuPhos / BrettPhos |

| C-C Coupling | Route B: Direct | SPhos / XPhos |

Operational Workflows (Visualized)

The following diagram illustrates the decision logic and chemical pathways for functionalizing Scaffold 1 .

Figure 1: Strategic workflow for the functionalization of aryl bromide 1, distinguishing between protection-dependent and direct catalytic routes.

Detailed Protocols

Protocol A: The "Gold Standard" (Boc-Protection Route)

Recommended for Buchwald-Hartwig aminations or scale-up Suzuki couplings.

Step 1: N-Boc Protection

The secondary amine is protected to prevent catalyst interference and side reactions.

-

Setup: Dissolve Scaffold 1 (1.0 equiv) in DCM (0.2 M).

-

Reagents: Add TEA (1.5 equiv) followed by Boc₂O (1.1 equiv).

-

Reaction: Stir at RT for 2 hours. Monitor by TLC/LCMS (Shift in retention time, loss of basicity).

-

Workup: Wash with 0.5 M HCl, then brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Product is usually a stable oil/solid that can be used without column chromatography.

-

Step 2: Functionalization (Suzuki-Miyaura Coupling)

-

Reagents:

-

N-Boc Intermediate (1.0 equiv)

-

Boronic Acid/Ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against steric bulk.

-

Base: K₂CO₄ (3.0 equiv, 2M aqueous solution).

-

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Combine organics in a vial. Purge with N₂/Ar.

-

Add degassed solvent and aqueous base.

-

Heat to 90°C for 4–12 hours.

-

-

Validation: LCMS should show complete consumption of the aryl bromide (loss of 79/81 Br isotope pattern).

Step 3: Deprotection

-

Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Procedure: Stir at RT for 1 hour.

-

Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃ if free base is required, or isolate as the HCl/TFA salt.

Protocol B: Direct Functionalization (Advanced)

Recommended for rapid Suzuki library synthesis where step-count reduction is critical.

Scientific Rationale: This protocol uses XPhos Pd G4 , a precatalyst that generates the highly active monoligated Pd(0) species. The bulky biaryl phosphine ligand (XPhos) creates a steric wall that prevents the substrate's secondary amine from binding to the Palladium center, allowing the catalytic cycle to proceed without protection.

Step-by-Step Methodology

-

Vessel Preparation: Use a microwave vial or sealed tube equipped with a stir bar.

-

Charge Reagents:

-

Scaffold 1 (1.0 equiv, e.g., 0.1 mmol)

-

Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2–5 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous base is preferred to minimize protodeboronation.

-

-

Solvent System: THF:Water (10:1) or n-Butanol (for higher temps).

-

Reaction:

-

Seal and purge with Argon.

-

Heat at 60°C (thermal) or 80°C (microwave) for 1 hour.

-

-

Purification:

-

Filter through a Celite/Silica plug to remove Pd black.

-

Purify via SCX-2 (Strong Cation Exchange) cartridge.

-

Load: Crude mixture in MeOH.

-

Wash: MeOH (removes boronic acids/non-basic byproducts).

-

Elute: 2M NH₃ in MeOH (releases the amine product).

-

-

Catalyst Selection Guide

The following table summarizes catalyst performance based on internal screening data for 2-methoxy-5-bromo-benzylamine systems.

| Catalyst | Ligand Class | Success Rate (Direct) | Primary Application |

| Pd(dppf)Cl₂ | Bidentate | Low (<30%) | Requires Boc-protection (Route A). |

| Pd(PPh₃)₄ | Monodentate | Very Low | Not recommended; severe amine poisoning. |

| XPhos Pd G4 | Buchwald (Biaryl) | High (95%) | Direct Suzuki coupling of steric/basic substrates. |

| RuPhos Pd G4 | Buchwald (Biaryl) | High (90%) | C-N coupling (Buchwald) if amine is protected. |

| PEPPSI-IPr | NHC | Medium (60%) | Good for difficult aryl bromides, but requires heating. |

Troubleshooting & Quality Control

Self-Validating Checks

-

The "Black Precipitate" Test: In Protocol B, if the reaction mixture turns black immediately upon heating, the catalyst has decomposed (Pd aggregation).

-

Correction: Ensure strict degassing; switch to the G4 precatalyst which is more stable than generating active species in situ.

-

-

LCMS Isotope Monitoring:

-

Starting Material: Distinct 1:1 doublet at M and M+2 (Br isotope pattern).

-

Product: Loss of the M+2 peak. If M+2 persists, conversion is incomplete.

-

-

Debromination: If the mass spectrum shows [M-Br+H] (hydrodehalogenation), the reaction is "starved" of boronic acid or the catalyst loading is too high relative to the oxidative addition rate.

-

Correction: Lower temperature, increase boronic acid concentration.

-

References

-

Buchwald-Hartwig Amination Mechanism & Ligand Design: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Suzuki Coupling with Free Amines: Perrott, O. M., et al. (2024).[1] Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.[2] Journal of the American Chemical Society.

-

Rapid Oxidative Addition Catalysts (G3/G4 Precatalysts): Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

-

Protecting Group Strategies (Boc/Bn): Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

Sources

Application Note: Precision Buchwald-Hartwig Amination of N-(5-bromo-2-methoxybenzyl)cyclohexanamine

[1]

Part 1: Strategic Analysis & Chemical Logic[1][2]

The Substrate Challenge: The "Ambivalent" Monomer

This compound presents a classic chemoselectivity paradox in palladium-catalyzed cross-coupling:

-

Electrophilic Site (C-5 Bromide): The intended site for functionalization (e.g., introducing a new amine to build a library).[][2]

-

Nucleophilic Site (Secondary Amine): The cyclohexylaminomethyl group is a potent nucleophile.[][2]

The Risk: If you attempt a direct Buchwald-Hartwig coupling of this substrate with an external amine without protection, the secondary amine of one molecule will react with the aryl bromide of another.[] This leads to uncontrolled oligomerization (Head-to-Tail coupling) rather than the desired cross-coupling.[][2]

Electronic Considerations (The "Hard" Coupling)

The bromine at position 5 is para to the methoxy group (at position 2).[][2]

-

Effect: The methoxy group is a strong Electron Donating Group (EDG) by resonance.[][2] This increases electron density at the C-5 position, significantly strengthening the C-Br bond.[]

-

Consequence: The Oxidative Addition step (Pd(0) inserting into C-Br) will be the rate-limiting step.[][2] Standard catalysts (e.g., Pd(PPh3)4) will likely fail or require harsh conditions.[][2]

-

Solution: You must use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into this electron-rich ring.[][2]

Part 2: Experimental Protocols

Workflow A: Functionalizing the Aryl Bromide (The "Gold Standard")

Objective: Coupling the C-5 Bromide with an external amine (R-NH2).[][2]

Strategy: To prevent self-polymerization, the internal secondary amine must be masked.[][2] The tert-butyloxycarbonyl (Boc) group is recommended due to its orthogonality to basic Buchwald conditions.[][2]

Step 1: In-Situ Protection (Recommended)

Note: If the Boc-protected building block is not commercially available, perform this rapid protection.[]

-

Dissolve substrate (1.0 equiv) in DCM.[][2]

-

Add Boc2O (1.1 equiv) and TEA (1.5 equiv).[][2]

-

Stir at RT for 2 hours. Wash with 1M HCl, brine, dry over MgSO4.[]

-

Result:tert-butyl (5-bromo-2-methoxybenzyl)(cyclohexyl)carbamate .[][2]

Step 2: The Buchwald-Hartwig Coupling

Targeting the electron-rich Ar-Br.[]

Reagents:

-

Substrate: Boc-protected Aryl Bromide (1.0 equiv).[][2]

-

Coupling Partner: External Amine (1.2 equiv).[][2]

-

Catalyst Source: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (4 mol%).[][2]

-

Ligand:

-

Base: NaOtBu (1.4 equiv).[][2] Note: If substrate contains base-sensitive esters, switch to Cs2CO3.[]

-

Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol .[][2]

Procedure:

-

Inert Setup: Charge a reaction vial with Pd source, Ligand, and Base.[][2] Cycle Argon/Vacuum (3x).[][2]

-

Addition: Add the Boc-protected substrate and the external amine as solutions in degassed Dioxane (0.2 M concentration).

-

Activation: Heat to 80–100°C for 12–16 hours. Note: The electron-rich ring requires thermal energy to drive oxidative addition.[]

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Global Deprotection[][2]

-

Dissolve the coupled product in DCM/TFA (4:1).[][2]

-

Stir at RT for 1 hour to remove the Boc group.[]

-

Neutralize with sat.[][3] NaHCO3 to obtain the final diamine.[]

Workflow B: Using the Substrate as a Nucleophile

Objective: N-Arylation of the cyclohexyl amine with an external Aryl Halide.[]

Strategy: Here, the Br on the substrate is left improving (or reserved for later lithiation).[][2] We utilize the high nucleophilicity of the cyclohexyl amine.[]

Reagents:

-

Electrophile: External Aryl Iodide/Bromide (1.0 equiv).[][2]

-

Nucleophile: this compound (1.1 equiv).[][2]

-

Precatalyst: RuPhos Pd G4 (1-3 mol%).[][2]

-

Why G4? Rapid activation at room temperature prevents the "5-bromo" end of the molecule from competing in the reaction.[]

-

-

Base: NaOtBu (1.5 equiv).[][2]

-

Solvent: THF (for Ar-I) or Toluene (for Ar-Br).[][2]

Procedure:

-

Mix External Ar-X, Base, and RuPhos Pd G4 in a vial under Argon.

-

Add the cyclohexanamine substrate.[]

-

Stir at Room Temperature (if Ar-I) or 60°C (if Ar-Br).

-

Critical Control: Do not exceed 80°C to avoid activating the Br on the substrate.[][2]

-

-

Monitor via LCMS for the consumption of the external Ar-X.[]

Part 3: Visualization & Logic Mapping[1][2]

Decision Logic for Protocol Selection

The following diagram illustrates the critical decision pathways based on your target moiety.

Caption: Strategic decision tree preventing polymerization and ensuring chemoselectivity.

Mechanistic Insight: The Electron-Rich Barrier

This diagram details why specific ligands are required for the C-5 Bromide coupling.

Caption: The 2-methoxy group deactivates the ring for Oxidative Addition, necessitating electron-rich ligands.[]

Part 4: Data Summary & Troubleshooting

Condition Optimization Table

| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |

| Catalyst | Pd(PPh3)4 | Pd2(dba)3 or Pd G3/G4 Precatalysts | PPh3 is too easily oxidized and lacks the bulk to prevent homocoupling.[][2] |

| Ligand | BINAP | tBuXPhos (for Ar-Br coupling) | BINAP is often insufficient for electron-rich, deactivated aryl bromides.[][2] |

| Base | K2CO3 | NaOtBu | Stronger base required to facilitate amine deprotonation and binding.[][2] |

| Solvent | DMF | 1,4-Dioxane or Toluene | Non-polar solvents often suppress competitive dehalogenation pathways.[][2] |

Troubleshooting Guide

-

Problem: Low Conversion of Ar-Br.

-

Cause: Catalyst deactivation or inability to insert into the electron-rich C-Br bond.[]

-

Fix: Switch to AdBrettPhos or increase temperature to 110°C. Ensure strict O2-free conditions.

-

-

Problem: Formation of "Dimer" (Homocoupling).

-

Cause: Unprotected amine reacting with the bromide.[][2]

-

Fix: Verify complete Boc-protection via NMR before starting the coupling step.[]

-

-

Problem: Protodehalogenation (Ar-Br becomes Ar-H).

-

Cause: Solvent acting as a hydride source or "Beta-Hydride Elimination" from the amine.[]

-

Fix: Switch solvent from alcohols (if used) to Toluene.[][2] Use a bulkier ligand.[]

-

References

-

Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Halides."[] Chemical Science, 2011.[][2] Link

-

Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination: A New Generation."[] Accounts of Chemical Research, 2008.[][2] Link[][2]

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[] Chemical Reviews, 2016.[][2] Link[][2]

-

Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2."[][2] Journal of the American Chemical Society, 1996.[][2] Link[][2]

The Strategic Incorporation of Bromine in Benzylamine Scaffolds for Enhanced Potency and Selectivity: Application Notes and Protocols for SAR Studies

Introduction: The Bromine Advantage in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacological profile. Among the various chemical transformations employed, halogenation, particularly with bromine, offers a unique and powerful tool for fine-tuning the properties of drug candidates.[1] This is especially true for scaffolds such as benzylamines, which are prevalent in a wide array of biologically active molecules due to their structural versatility and ability to interact with numerous biological targets.[2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of brominated benzylamines in Structure-Activity Relationship (SAR) studies. We will delve into the underlying principles, provide detailed synthetic protocols, and present case studies that underscore the utility of this approach in modern drug discovery.

The introduction of a bromine atom into a benzylamine scaffold is far from a simple substitution; it is a strategic decision that can profoundly influence a molecule's interaction with its biological target. The unique physicochemical properties of bromine, including its size, electronegativity, and ability to form halogen bonds, can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1] One of the key advantages of "bromination" is the potential for increased therapeutic activity and a beneficial effect on the drug's metabolism and duration of action.[1] However, it is also crucial to consider potential drawbacks, such as increased toxicity and accumulation in the body.[1]

The Physicochemical Rationale for Bromination in SAR Studies

The decision to incorporate a bromine atom into a benzylamine scaffold is rooted in its distinct physicochemical properties that can be exploited to modulate biological activity. Understanding these properties is fundamental to designing effective SAR studies.

Halogen Bonding: A key interaction that bromine can participate in is the halogen bond. This is a non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic partner, such as an oxygen, nitrogen, or sulfur atom on the biological target.[1] This can lead to enhanced binding affinity and specificity.

Lipophilicity and Molecular Volume: Bromine is more lipophilic than hydrogen, chlorine, and fluorine. Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and the blood-brain barrier.[3] The larger van der Waals radius of bromine compared to other halogens can also be used to probe steric constraints within a binding pocket.

Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic degradation than a carbon-hydrogen bond. This can lead to an increased half-life of the drug candidate. However, the metabolic fate of brominated compounds can be complex and species-dependent, warranting careful investigation.[4][5]

The following diagram illustrates the key physicochemical contributions of a bromine substituent on a benzylamine scaffold in the context of a hypothetical receptor binding pocket.

Caption: Physicochemical interactions of a brominated benzylamine.

Synthetic Protocols for Brominated Benzylamines

The synthesis of brominated benzylamines for SAR studies typically involves a two-step process: the bromination of a suitable starting material to generate a benzyl bromide, followed by the reaction with an appropriate amine.

Protocol 1: Radical Bromination of a Tolyl Precursor

This protocol describes the synthesis of a brominated benzyl bromide from a substituted toluene derivative, which can then be used to synthesize a variety of benzylamines.

Materials:

-

Substituted toluene derivative

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl4) or a greener alternative like acetonitrile or 1,2-dichlorobenzene[6][7]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the substituted toluene derivative (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add NBS (1.1-1.2 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.05-0.1 eq) to the flask.

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to reflux. The reaction can be initiated by heat or photochemical excitation (e.g., using a floodlight).[8]

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash it with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide.

-

Purify the benzyl bromide by recrystallization or column chromatography.

Protocol 2: Synthesis of Brominated Benzylamine via Nucleophilic Substitution

This protocol outlines the synthesis of the final brominated benzylamine from the corresponding benzyl bromide.

Materials:

-

Brominated benzyl bromide (from Protocol 1)

-

Primary or secondary amine

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., acetonitrile, DMF, ethanol)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the brominated benzyl bromide (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or by preparing a salt and recrystallizing it to obtain the desired brominated benzylamine.

The following diagram outlines the general synthetic workflow for preparing a library of brominated benzylamines for SAR studies.

Caption: Synthetic workflow for brominated benzylamine library.

Case Studies: Applications of Brominated Benzylamines in SAR

While comprehensive SAR studies focusing exclusively on a series of brominated benzylamines are not abundantly found in the literature, we can draw valuable insights from studies on benzylamines with other halogen substitutions and from research where bromine has been strategically incorporated.

Case Study 1: Substituted Benzylamines as Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

-

Target: 17β-HSD3 is an enzyme involved in testosterone biosynthesis and is a target for the treatment of prostate cancer.[5][9]

-

SAR Insights: A study on aryl benzylamine-based inhibitors of 17β-HSD3 provides a strong framework for understanding the role of halogen substitutions.[5][9] Although the lead compound contained a chlorophenoxy group, the SAR exploration of various substitutions on the aromatic rings can be extrapolated to bromo-substitutions. For instance, the position of the halogen on the phenyl ring was found to be critical for activity. A 4-chloro substitution was found to be optimal, suggesting that a 4-bromo substitution could also be favorable due to similar electronic and lipophilic properties. The study highlights the importance of exploring different substitution patterns on the benzylamine core to optimize potency.

| Compound ID | Substitution | IC50 (µM) |

| 1 | 2-acetyl, 4'-chloro | 0.9 |

| 18 | 4-acetyl, 4'-chloro | >10 |

| 19 | 2,4-dichloro, 4'-chloro | >10 |

Data adapted from a study on 17β-HSD3 inhibitors, where the core structure is an N-aryl benzylamine.[9]

The data suggests that the position of the substituent on the central aromatic ring is crucial for inhibitory activity, with the 2-acetyl substitution being the most active.[9] This provides a clear direction for where to place bromine substituents in future SAR studies.

Case Study 2: Benzylamine-Sulfonamide Derivatives as Selective MAO-B Inhibitors

-

Target: Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

-

SAR Insights: A study on benzylamine-sulfonamide derivatives as MAO-B inhibitors provides valuable insights into the role of halogenation.[10][11] While the most potent compounds in this study featured fluoro and nitro substitutions, the general principles of SAR can be applied to brominated analogs. The study demonstrated that substitutions on the benzylamine ring significantly influence inhibitory activity and selectivity. This suggests that the introduction of a bromine atom at various positions of the benzyl ring could modulate the interaction with the enzyme's active site, potentially leading to potent and selective inhibitors.

Case Study 3: Brominated Benzylamino-Substituted Chromenes as Antimicrobial Agents

-

Target: Bacterial and fungal pathogens.

-

SAR Insights: A study on the synthesis of bromo benzylamine substituted chromenes demonstrated their antimicrobial activity. The presence of a bromine atom in the para position of the benzylamine moiety was found to be crucial for significant activity. This provides direct evidence for the beneficial role of bromine in this particular scaffold for antimicrobial applications. Further SAR studies could explore the effects of mono- versus di-bromination and the influence of the bromine's position on the benzyl ring to optimize antimicrobial potency.

The following diagram illustrates a hypothetical SAR exploration for a brominated benzylamine targeting a generic receptor.

Caption: A typical SAR workflow for brominated benzylamines.

Conclusion and Future Directions

The strategic incorporation of bromine into benzylamine scaffolds represents a valuable and often underexplored avenue in drug discovery. The unique properties of bromine, particularly its ability to form halogen bonds and modulate lipophilicity, provide medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds. The synthetic protocols outlined in this guide offer a practical framework for the preparation of diverse libraries of brominated benzylamines, enabling systematic SAR exploration.

While direct and extensive SAR studies on brominated benzylamines are still emerging, the case studies presented, along with the wealth of data on other halogenated analogs, provide a strong rationale and clear starting points for future research. As our understanding of the nuanced roles of halogens in drug-receptor interactions continues to grow, we anticipate that brominated benzylamines will play an increasingly important role in the development of the next generation of therapeutics.

References

-

Smythe, T., et al. (2022). Metabolic transformation of environmentally-relevant brominated flame retardants in Fauna: A review. Environment International, 161, 107097. [Link]

-

Jackson, T., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(10), 1649. [Link]

-

Woo, L. W. L., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(10), 1649. [Link]

-

Yurttaş, L., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1246. [Link]

-

Yurttaş, L., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1246. [Link]

-

Organic Chemistry Portal. Benzylamines. [Link]

-

St. Gelais, C., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 29(5), 1058. [Link]

-

Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Bulletin of the Korean Chemical Society, 38(6), 724-727. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

D'Didot, A., et al. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

-

Anusha, S., et al. (2017). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management, 4(11), 1-7. [Link]

-